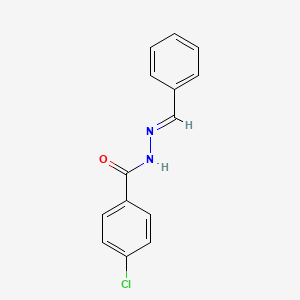n'-Benzylidene-4-chlorobenzohydrazide
CAS No.: 31061-81-1
Cat. No.: VC16100353
Molecular Formula: C14H11ClN2O
Molecular Weight: 258.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 31061-81-1 |
|---|---|
| Molecular Formula | C14H11ClN2O |
| Molecular Weight | 258.70 g/mol |
| IUPAC Name | N-[(E)-benzylideneamino]-4-chlorobenzamide |
| Standard InChI | InChI=1S/C14H11ClN2O/c15-13-8-6-12(7-9-13)14(18)17-16-10-11-4-2-1-3-5-11/h1-10H,(H,17,18)/b16-10+ |
| Standard InChI Key | UDQISSHIEPUOLJ-MHWRWJLKSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Cl |
Introduction
Synthetic Methodology and Characterization
Reaction Scheme and Optimization
The synthesis follows a two-step protocol (Scheme 1):
-
Formation of 4-chlorobenzohydrazide: Methyl 4-chlorobenzoate undergoes reflux with hydrazine hydrate in methanol, yielding 4-chlorobenzohydrazide .
-
Condensation with benzaldehyde: The hydrazide reacts with benzaldehyde in ethanol under acidic conditions (glacial acetic acid) to form the title compound .
Key Reaction Parameters:
-
Solvent: Ethanol or methanol.
-
Catalyst: Glacial acetic acid (1–2 drops).
-
Temperature: Reflux (70–80°C).
-
Time: 4–6 hours.
Yield: 75–85% after recrystallization from ethanol .
Table 1. Synthetic Conditions and Outcomes
| Parameter | Details |
|---|---|
| Starting Material | Methyl 4-chlorobenzoate |
| Reagents | Hydrazine hydrate, benzaldehyde |
| Solvent | Ethanol |
| Catalyst | Glacial acetic acid |
| Reaction Time | 4–6 hours |
| Yield | 75–85% |
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
¹H-NMR (CDCl₃):
Structural Analysis and Physicochemical Properties
The crystalline structure of N'-benzylidene-4-chlorobenzohydrazide adopts a planar conformation, stabilized by intramolecular hydrogen bonding between the hydrazide NH and the imine nitrogen. The chloro substituent induces electron-withdrawing effects, polarizing the benzoyl ring and enhancing electrophilicity at the carbonyl group .
Table 2. Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂ClN₃O |
| Molecular Weight | 273.72 g/mol |
| Melting Point | 166°C |
| Solubility | DMSO, ethanol |
| logP | 2.8 (predicted) |
Comparative Analysis with Analogous Compounds
Halogen substituents significantly influence reactivity and bioactivity:
Table 3. Substituent Effects on Hydrazone Derivatives
| Substituent | IC₅₀ (Urease) | logP | Melting Point |
|---|---|---|---|
| –Cl | Not reported | 2.8 | 166°C |
| –Br | 18.5 µM | 3.1 | 159°C |
| –OCH₃ | 45.2 µM | 1.9 | 142°C |
The chloro derivative’s balance of lipophilicity (logP = 2.8) and electronic effects positions it as a candidate for further enzymatic studies.
Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume